2,3-Difluoro-4-morpholinophenylboronic acid
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Overview
Description
2,3-Difluoro-4-morpholinophenylboronic acid is a chemical compound with the molecular formula C10H12BF2NO3 . It has a molecular weight of 243.02 .
Molecular Structure Analysis
The InChI code for 2,3-Difluoro-4-morpholinophenylboronic acid is 1S/C10H12BF2NO3/c12-9-7 (11 (15)16)1-2-8 (10 (9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2 .Chemical Reactions Analysis
Boronic acids, including 2,3-Difluoro-4-morpholinophenylboronic acid, are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
2,3-Difluoro-4-morpholinophenylboronic acid is a solid at room temperature . It has a molecular weight of 243.02 and its IUPAC name is (2,3-difluoro-4-morpholinophenyl)boronic acid .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2,3-Difluoro-4-morpholinophenylboronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds. The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which then forms a new bond with an electrophilic organic partner. This process is widely used in the pharmaceutical industry for the synthesis of complex molecules due to its mild reaction conditions and tolerance of various functional groups.
Mechanism of Action
Target of Action
The primary target of 2,3-Difluoro-4-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM coupling reaction pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway contributes to the formation of carbon–carbon bonds, which are fundamental in organic chemistry and crucial for the synthesis of many organic compounds .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds . These bonds are crucial for the synthesis of many organic compounds, including pharmaceuticals, agrochemicals, and materials .
Safety and Hazards
properties
IUPAC Name |
(2,3-difluoro-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF2NO3/c12-9-7(11(15)16)1-2-8(10(9)13)14-3-5-17-6-4-14/h1-2,15-16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFBNSJBFKOGPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)N2CCOCC2)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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